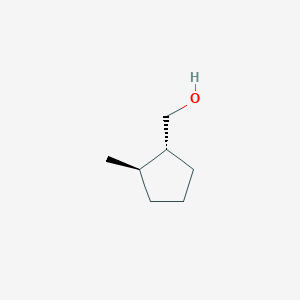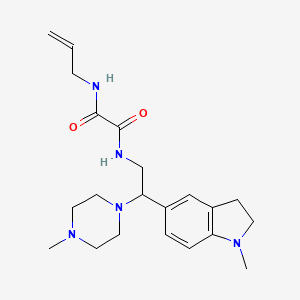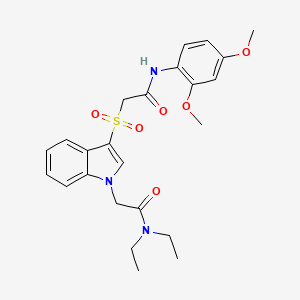
2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a novel sulfonamide derivative that incorporates a biologically active 3,4-dimethoxyphenyl moiety. This structural feature is significant as it is associated with the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. The compound is part of a series of sulfonamides designed to act as cytotoxic agents against various cancer cell lines, including hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer .
Synthesis Analysis
The synthesis of these sulfonamide derivatives, including the compound , involves the use of elemental analyses, IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy to establish their structures. The synthesis process is carefully designed to incorporate the 3,4-dimethoxyphenyl moiety, which is crucial for the biological activity of these compounds. The derivatives are then evaluated for their anticancer activity using an MTT assay, with dasatinib serving as the reference drug .
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of the 3,4-dimethoxyphenyl group, which is known to be biologically active. The compound also features an indole moiety, which is a common structure in many pharmacologically active molecules. The molecular docking of the most active derivatives on the active site of VEGFR-2 indicates that the compound exhibits favorable interactions, suggesting a promising potential for therapeutic applications .
Chemical Reactions Analysis
While the specific chemical reactions involving the compound are not detailed in the provided data, the general reactivity of sulfonamide derivatives can be inferred. Sulfonamides are known to interact with various biological targets through the formation of hydrogen bonds and other non-covalent interactions. The presence of the dimethoxyphenyl group may also influence the electronic properties of the molecule, potentially affecting its reactivity and binding affinity to VEGFR-2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The dimethoxyphenyl and indole groups contribute to the molecule's hydrophobic character, which can affect its solubility and permeability across biological membranes. The sulfonamide group may enhance the compound's water solubility, which is important for its bioavailability. The compound's stability, melting point, and other physicochemical properties would be determined by its specific functional groups and overall molecular architecture .
Scientific Research Applications
Biological Effects of Related Compounds
Research on acetamide derivatives, such as the one mentioned, often explores their potential biological activities. For example, Kennedy (2001) reviewed the biological effects of acetamide and its derivatives, indicating their continued commercial importance and the growing body of knowledge about their biological consequences of exposure in humans. This review suggests a potential interest in the biological activities of similar compounds, including the one , due to their structural or functional similarities with acetamide derivatives (Kennedy, 2001).
Antiviral Applications
Indolylarylsulfones, structurally related to the compound of interest, have been identified as a potent class of human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Famiglini and Silvestri (2018) analyzed the structure-activity relationship studies of these compounds, indicating their promise as drug candidates for AIDS treatment. This highlights the relevance of exploring similar compounds for their potential antiviral applications (Famiglini & Silvestri, 2018).
Antioxidant Capacity
The antioxidant capacity of related compounds has also been a subject of study. Ilyasov et al. (2020) reviewed the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, which could be relevant for studying the antioxidant potential of the compound . Such studies underscore the importance of understanding the chemical reactions and antioxidant properties of these compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Antitumor and Antibacterial Properties
Sulfonamides and their derivatives, which share functional groups with the compound of interest, have been reviewed for their antitumor and antibacterial properties. Carta, Scozzafava, and Supuran (2012) provided an overview of the main classes of sulfonamides investigated for their potential in treating various diseases, including cancer. This suggests the utility of examining similar compounds for their bioactive potential in medicinal applications (Carta, Scozzafava, & Supuran, 2012).
properties
IUPAC Name |
2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-5-26(6-2)24(29)15-27-14-22(18-9-7-8-10-20(18)27)34(30,31)16-23(28)25-19-12-11-17(32-3)13-21(19)33-4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVKVWQWZFBCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

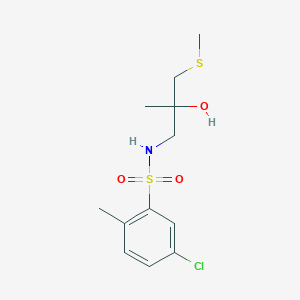
![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)
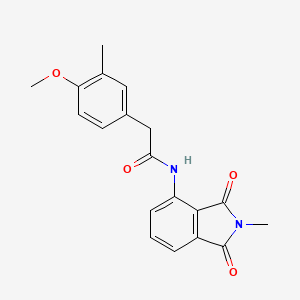
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)
![2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2523534.png)
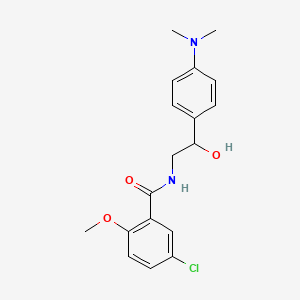
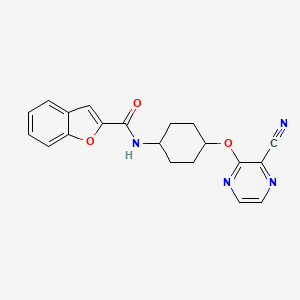

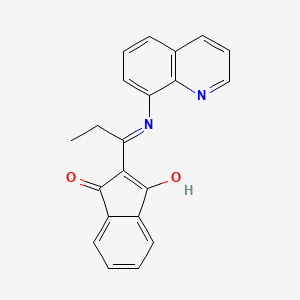
![3-Fluorosulfonyloxy-5-[methyl-(3-methylphenyl)carbamoyl]pyridine](/img/structure/B2523544.png)
![N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2523545.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2523546.png)
